molecular formula C10H19N3 B1602625 N-[2-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-N-methylamine CAS No. 956823-99-7

N-[2-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-N-methylamine

Cat. No. B1602625
CAS RN: 956823-99-7
M. Wt: 181.28 g/mol
InChI Key: NEXIZBOKORPSRK-UHFFFAOYSA-N
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Description

“N-[2-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-N-methylamine” is a chemical compound with the molecular formula C11H21N3O . It is a derivative of pyrazole, which is a five-membered aromatic ring structure consisting of two nitrogen atoms adjacent to three carbon atoms .


Synthesis Analysis

The synthesis of pyrazoles, including N-substituted pyrazoles, can be achieved by numerous synthetic methods . One method involves the use of primary aliphatic or aromatic amines as substrates . This protocol requires no inorganic reagents and uses structurally simple and commercially available starting reagents .


Molecular Structure Analysis

The molecular structure of “this compound” includes a pyrazole ring, which is a five-membered aromatic ring structure with two nitrogen atoms adjacent to three carbon atoms . The compound also contains an ethyl group and a methylamine group attached to the pyrazole ring .


Chemical Reactions Analysis

Pyrazoles, including N-substituted pyrazoles, can undergo a variety of chemical transformations . These transformations significantly increase interest in pyrazole-functionalized molecules .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 211.30 g/mol . It has one hydrogen bond donor and three hydrogen bond acceptors . The compound also has six rotatable bonds .

Scientific Research Applications

NEMPA is used in a variety of scientific research applications. It is commonly used as a reagent in organic synthesis, as a catalyst in enzyme catalysis, and as a stabilizing agent in drug development. It has also been used as an inhibitor of enzymes involved in the metabolism of drugs, as a probe in the study of protein-protein interactions, and as an inhibitor of the enzyme acetylcholinesterase.

Mechanism of Action

The mechanism of action of NEMPA is not well understood. However, it is believed to act as a competitive inhibitor of enzymes involved in the metabolism of drugs. This means that NEMPA binds to the active site of the enzyme, preventing the enzyme from catalyzing the reaction. The binding of NEMPA to the enzyme also prevents the substrate from binding to the enzyme, thus inhibiting the reaction.
Biochemical and Physiological Effects
NEMPA has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. It has also been shown to inhibit the enzyme cytochrome P450, which is involved in the metabolism of drugs. In addition, NEMPA has been shown to inhibit the enzyme protease, which is involved in the breakdown of proteins.

Advantages and Limitations for Lab Experiments

NEMPA has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to synthesize, and it is relatively stable in solution. It is also a relatively non-toxic compound, making it safe for use in laboratory experiments. However, NEMPA has some limitations. It is not very soluble in water, making it difficult to dissolve in aqueous solutions. It is also not very soluble in organic solvents, making it difficult to use in organic synthesis.

Future Directions

NEMPA has many potential future applications. It could be used as a probe to study the structure and function of enzymes involved in drug metabolism. It could also be used to study the structure and function of proteins involved in signal transduction pathways. In addition, it could be used to study the structure and function of enzymes involved in the metabolism of other compounds, such as carbohydrates and lipids. Finally, it could be used to study the structure and function of proteins involved in the regulation of gene expression.

properties

IUPAC Name

2-(1-ethyl-3,5-dimethylpyrazol-4-yl)-N-methylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19N3/c1-5-13-9(3)10(6-7-11-4)8(2)12-13/h11H,5-7H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEXIZBOKORPSRK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(C(=N1)C)CCNC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30585890
Record name 2-(1-Ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-N-methylethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30585890
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

956823-99-7
Record name 2-(1-Ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-N-methylethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30585890
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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